Sirt2-IN-5

SIRT2 inhibition biochemical assay IC50

SIRT2 tool compounds exhibit scaffold-dependent potency and off-target profiles, making chemotype substitution risky for SAR reproducibility. Sirt2-IN-5 (CAS 902456-47-7) offers a distinct pyridazinone core validated by enzymatic screening (47.95% inhibition at 100 µM) and molecular docking. - Novel chemotype for selectivity panel studies across SIRT1-5 isoforms - Reference compound for computational model validation of SIRT2-ligand interactions - Validated starting point for medicinal chemistry optimization programs

Molecular Formula C26H27Cl2N5O3
Molecular Weight 528.4 g/mol
Cat. No. B12429324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSirt2-IN-5
Molecular FormulaC26H27Cl2N5O3
Molecular Weight528.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CN3C(=O)C(=CC(=N3)N4CCOCC4)C5=CC=C(C=C5)Cl
InChIInChI=1S/C26H27Cl2N5O3/c27-20-6-4-19(5-7-20)23-17-24(31-12-14-36-15-13-31)29-33(26(23)35)18-25(34)32-10-8-30(9-11-32)22-3-1-2-21(28)16-22/h1-7,16-17H,8-15,18H2
InChIKeyLELIKKNLOSXVAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sirt2-IN-5 SIRT2 Inhibitor Overview


Sirt2-IN-5 is a small-molecule inhibitor of the NAD+-dependent deacetylase Sirtuin 2 (SIRT2), identified and characterized from a series of substituted pyridazinone derivatives [1]. It possesses the molecular formula C26H27Cl2N5O3 and a molecular weight of 528.43 g/mol, with the CAS Registry Number 902456-47-7 [2]. The compound's chemical structure features a 4-aryl-6-morpholino-3(2H)-pyridazinone core functionalized with an amide scaffold [1]. Sirt2-IN-5 was developed as a research tool for investigating SIRT2-mediated deacetylation processes, which are implicated in cell cycle regulation, cytoskeletal dynamics, and the pathogenesis of cancer and neurodegenerative disorders [1].

Workflow

Pyridazinone scaffold SAR exploration and in vitro enzymatic screening

Selection

Moderate SIRT2 inhibition suitable for initial biochemical profiling

Note

Not intended for high-stringency target engagement studies; no cellular activity data

Sirt2-IN-5: Why It Cannot Be Substituted


The SIRT2 inhibitor landscape exhibits significant heterogeneity in both biochemical potency and selectivity profiles across the sirtuin family. While multiple compounds are marketed as SIRT2 inhibitors, their quantitative activity against SIRT2 varies by orders of magnitude, and their selectivity over SIRT1 and SIRT3 differs substantially [1]. Substituting Sirt2-IN-5 with another SIRT2 inhibitor without verifying comparative data risks introducing unintended off-target effects or inadequate target engagement. Sirt2-IN-5 represents a specific chemotype—the 4-aryl-6-morpholino-3(2H)-pyridazinone scaffold—distinct from the thienopyrimidinone, SirReal, and 2-anilinobenzamide series [2]. This structural divergence translates to differential binding modes and selectivity fingerprints that preclude simple interchangeability.

Scaffold Mismatch

Pyridazinone core differs from thiazole, aminothiazole, and thiourea chemotypes; binding mode and selectivity may not transfer

Potency & Selectivity Gaps

Moderate inhibition and absent isoform selectivity data limit direct interchange with nanomolar or pan-inhibitors

Cellular Activity Unknown

No cell-based or functional assay data exist; substitution without validation introduces uncontrolled variables

Sirt2-IN-5 Performance Comparison


SIRT2 Inhibition Potency Comparison

Sirt2-IN-5 demonstrates 47.95% inhibition of SIRT2 enzymatic activity at a concentration of 100 µM in an in vitro biochemical assay [1]. This inhibition value positions the compound as a moderate-affinity SIRT2 inhibitor relative to more potent analogs. For procurement context: AGK2 exhibits an IC50 of 3.5 µM ; SirReal2 shows an IC50 of 140 nM ; AK-7 has an IC50 of 15.5 µM [2]; and Sirt2-IN-6 achieves an IC50 of 0.815 µM . Sirt2-IN-5's activity at 100 µM suggests it may be particularly suitable for applications requiring partial or titratable SIRT2 inhibition rather than complete target suppression.

Inhibition Potency
Cross-study comparable
Sirt2-IN-5: 47.95% inhib. @ 100 µM
SirReal2: IC50 140 nM
TM: IC50 28 nM
AGK2: IC50 3.5 µM; Tenovin-6: IC50 10 µM
Supports scaffold SAR context
>700-fold lower than nanomolar comparators; data to verify
SIRT2 inhibition biochemical assay IC50

SIRT Isoform Selectivity

Sirt2-IN-5 is based on a 4-aryl-6-morpholino-3(2H)-pyridazinone scaffold functionalized via an amide linkage [1]. This chemotype is structurally distinct from other major SIRT2 inhibitor classes: AGK2 and related compounds belong to the 2-anilinobenzamide series; SirReal2 derives from the SirReal (sirtuin rearranging ligand) class which induces a unique active-site rearrangement; and Sirt2-IN-6 represents a thienopyrimidinone-based scaffold [2]. The pyridazinone core of Sirt2-IN-5 offers a differentiated pharmacophore that may exhibit distinct off-target interaction profiles and physicochemical properties relevant to solubility and permeability.

Isoform Selectivity
Class-level inference
No quantitative selectivity data available
Selectivity profile not established
Empirical SIRT1/3/5 profiling required
chemical scaffold structure-activity relationship binding mode

Pyridazinone Scaffold Differentiation

Sirt2-IN-5 exhibits a molecular weight of 528.43 g/mol and contains two chlorine atoms, with a predicted melting point of approximately 230°C (acetone/water) and a predicted boiling point of 724.6±70.0°C . The compound is recommended for storage at -20°C as powder (stable for 3 years) or -80°C in solvent (stable for 1 year) . By comparison, AGK2 has a molecular weight of 338.4 g/mol and different solubility characteristics ; SirReal2 has a molecular weight of 408.5 g/mol . The higher molecular weight and chlorine content of Sirt2-IN-5 may influence its solubility profile and membrane permeability relative to lower-molecular-weight analogs.

Scaffold Chemistry
Class-level inference
4-aryl-6-morpholino-3(2H)-pyridazinone core vs. thiazole, aminothiazole, thiourea scaffolds
Distinct chemotype for SAR exploration
Reported docking-based binding mode
physicochemical properties storage stability formulation

Sirt2-IN-5 Application Scenarios


In Vitro SIRT2 Enzymatic Assays

Sirt2-IN-5 is well-suited for orthogonal chemical probe studies where confirming SIRT2-dependent phenotypes requires structurally unrelated inhibitors. Its pyridazinone scaffold differs from widely used tool compounds such as AGK2 (2-anilinobenzamide), SirReal2 (SirReal scaffold), and Sirt2-IN-6 (thienopyrimidinone) [1][2]. Researchers can employ Sirt2-IN-5 alongside inhibitors from alternative chemotypes to control for scaffold-specific off-target effects, thereby strengthening target engagement conclusions.

Pyridazinone-Based Lead Optimization

With demonstrated 47.95% inhibition at 100 µM, Sirt2-IN-5 provides moderate SIRT2 inhibition [3]. This activity profile is advantageous in experimental systems where complete SIRT2 ablation may confound interpretation—for example, in studies of SIRT2's context-dependent roles in cancer where both tumor-suppressive and oncogenic functions have been reported [4]. Sirt2-IN-5 enables titration across a broad concentration range to achieve partial target engagement.

Pharmacophore and Docking Studies

SIRT2 is a known deacetylase of α-tubulin at Lys-40, and SIRT2 inhibition elevates acetylated α-tubulin levels [5]. Sirt2-IN-5 can be employed in cellular assays measuring α-tubulin acetylation as a pharmacodynamic biomarker, particularly in experimental designs that benefit from moderate inhibition to avoid cytotoxicity associated with complete SIRT2 suppression. The compound's moderate biochemical potency may translate to a suitable cellular activity window for these applications.

Application
Selection Property
Validation Focus
In vitro enzymatic SIRT2 inhibition screening
Defined biochemical inhibition profile
Enzymatic activity endpoints at 100 µM screening concentration
Pyridazinone scaffold SAR programs
Novel pyridazinone core chemistry
Structure-activity relationship potential and scaffold diversification
Computational docking and pharmacophore studies
Reported in silico SIRT2 binding compatibility
Docking model validation and pharmacophore refinement
SIRT isoform selectivity panel development
Uncharacterized isoform selectivity profile
Empirical SIRT1/3/5 profiling studies

Technical Documentation Hub

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